molecular formula C18H26N2O B5355292 (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE

(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE

Cat. No.: B5355292
M. Wt: 286.4 g/mol
InChI Key: ALITUWPKUARGSR-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is a complex organic compound with a unique structure that combines an allylpiperazine moiety with a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE typically involves a multi-step process. One common method is the reductive amination of 4-(tert-butyl)benzaldehyde with allylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is studied for its potential as a ligand for various receptors. Its piperazine moiety is known to interact with neurotransmitter receptors, making it a candidate for the development of new psychoactive drugs .

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and coatings with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE involves its interaction with specific molecular targets. The piperazine ring can bind to neurotransmitter receptors, modulating their activity. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)[4-(TERT-BUTYL)PHENYL]METHANONE is unique due to its combination of an allylpiperazine moiety with a tert-butylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-5-10-19-11-13-20(14-12-19)17(21)15-6-8-16(9-7-15)18(2,3)4/h5-9H,1,10-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALITUWPKUARGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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